2-Fluoroethyl chloroformate
Overview
Description
2-Fluoroethyl chloroformate is not directly discussed in the provided papers; however, the papers do provide insights into related fluorinated compounds and chloroformates. Fluorinated compounds are of significant interest in various fields, including drug discovery, due to the unique properties imparted by fluorine atoms when incorporated into molecules . Chloroform and its derivatives, such as chloroformates, are commonly used in chemical synthesis and structural analysis .
Synthesis Analysis
The synthesis of related fluorinated compounds involves the use of fluorinating agents that are safe, stable, and resistant to hydrolysis. For instance, the paper on 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride discusses the synthesis and properties of this compound, which is a stable and effective deoxofluorinating agent . Although the synthesis of 2-fluoroethyl chloroformate is not detailed, the principles of fluorination and the importance of stability in fluorinating agents are relevant.
Molecular Structure Analysis
The molecular structure of fluorinated compounds and chloroform derivatives can be determined using techniques such as microwave rotational spectra. For example, the paper on fluoroform and chloroform provides complete structural determinations from microwave rotational spectra, offering dimensions and bond angles for these molecules . Similarly, the equilibrium structures for the cis and trans isomer of 1-chloro-2-fluoroethylene were reported, which were obtained using quantum chemical calculations .
Chemical Reactions Analysis
Fluorinated compounds participate in a variety of chemical reactions. The paper on the tris(2-fluoro-6-pyridylmethyl)amine ligand describes the reaction of this ligand with FeCl2 to form a high-spin complex, which then reacts instantaneously with molecular dioxygen to afford dinuclear species . The paper on phenylsulfur trifluorides discusses the diverse fluorination capabilities of these compounds, including the conversion of various functional groups to fluorinated analogs with high yields and stereoselectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds and chloroform derivatives are influenced by their molecular structure. The dimensions and bond angles provided in the paper on fluoroform and chloroform are essential for understanding their physical properties, such as boiling points and solubility . The thermal stability and resistance to hydrolysis of fluorinating agents, as discussed in the paper on phenylsulfur trifluorides, are critical chemical properties that determine their utility in synthesis .
Scientific Research Applications
Protective Groups in Peptide Synthesis
2-Fluoroethyl chloroformate is recognized for its significance as a protective group in peptide synthesis. Chloroformates, in general, are crucial laboratory and industrial chemicals. The stability offered by fluoroformates makes them preferred in certain applications (D’Souza & Kevill, 2013).
Fluorophoric Derivatizing Reagent in Chromatography
The compound has been utilized as a fluorophoric derivatizing reagent in chromatography. For instance, its application in the separation and detection of phenols using high-performance liquid chromatography (HPLC) with fluorescence detection has been demonstrated (Landzettel et al., 1995).
Synthesis of Chloro- and Fluoroaromatic Compounds
2-Fluoroethyl chloroformate is involved in the synthesis of chloro- and fluoroaromatic compounds. The process involves the treatment of phenyl chloroformates with Lewis acids, leading to decarboxylation and the formation of these compounds (Lui, Marhold, & Rock, 1998).
Analyte Derivatization for Gas Chromatography-Mass Spectrometry
The compound has been used for the derivatization of various analytes for analysis by gas chromatography-mass spectrometry (GC-MS). This is particularly significant in identifying highly polar ozonation drinking water disinfection by-products (Vincenti et al., 2005).
Derivatization of Biogenic Polyamines
Its application extends to the separation and detection of biogenic polyamines using column liquid chromatography. The development of methods using 2-Fluoroethyl chloroformate derivatives has enabled improved detection limits and separation efficiencies (Cichy, Stegmeier, Veening, & Becker, 1993).
Safety And Hazards
2-Fluoroethyl chloroformate is classified as a flammable liquid (Category 3), acute toxicity inhalation (Category 3), and skin corrosion (Category 1B) . It is toxic if inhaled and causes severe skin burns and eye damage . It is recommended to keep away from heat, sparks, open flames, and hot surfaces .
properties
IUPAC Name |
2-fluoroethyl carbonochloridate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClFO2/c4-3(6)7-2-1-5/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHSVPIFZASOED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)OC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196760 | |
Record name | Carbonochloridic acid, 2-fluoroethyl ester (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoroethyl chloroformate | |
CAS RN |
462-27-1 | |
Record name | 2-Fluoroethyl chloroformate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=462-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Formic acid, chloro-, 2-fluoroethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbonochloridic acid, 2-fluoroethyl ester (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoroethyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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